molecular formula C16H22N2O4S B1399085 Dansyl 2-(2-aminoethoxy)ethanol CAS No. 113850-25-2

Dansyl 2-(2-aminoethoxy)ethanol

Cat. No. B1399085
M. Wt: 338.4 g/mol
InChI Key: FLARTQRXSPPVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dansyl 2-(2-aminoethoxy)ethanol, also known as DAE, is a well-known fluorescent dye used in a variety of applications. It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also used in stripper solutions for applications in electronics, in gas treating to remove carbon dioxide and hydrogen sulfide, and in coolants/lubricants for metal working applications .


Synthesis Analysis

The synthesis of Dansyl 2-(2-aminoethoxy)ethanol involves several steps. A method for synthesizing 2-(2-aminoethoxy)ethanol includes producing 2-(2-phthalimidoethoxy)ethanol by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate and converting the 2-(2-phthalimidoethoxy)ethanol to the 2-(2-aminoethoxy)ethanol by reacting the 2-(2-phthalimidoethoxy)ethanol with hydrazine monohydrate .


Molecular Structure Analysis

The molecular formula of Dansyl 2-(2-aminoethoxy)ethanol is C16H22N2O4S, and its molecular weight is 338.4 g/mol. The N-H fragment of the methoxysulfonoamide group is involved as a donor in hydrogen interaction with the amino group of a neighboring molecule generating supramolecular dimers .


Chemical Reactions Analysis

2-(2-aminoethoxy)ethanol is an organic compound with both amine and alcohol substituents. It neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

2-(2-aminoethoxy)ethanol appears as a colorless liquid with a faint fishlike odor. It is combustible but difficult to ignite. It is corrosive to tissue and its combustion produces toxic oxides of nitrogen .

Safety And Hazards

2-(2-aminoethoxy)ethanol is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death. Contact with molten substance may cause severe burns to skin and eyes. Effects of contact or inhalation may be delayed. Fire may produce irritating, corrosive, and/or toxic gases .

Future Directions

As a versatile amine, 2-(2-aminoethoxy)ethanol is generally used in stripper solutions for applications in electronics, and as a solvent to remove corrosive acid gases, such as hydrogen sulfide, carbon dioxide, and carbonyl sulfides in gas purification units of the oil industry . It may also be used for the preparation of foam stabilizers, humidifying agents, emulsifiers, corrosion inhibitors, and coloring agents . Therefore, its future directions could involve further exploration of these applications and potential new uses in related fields.

properties

IUPAC Name

5-(dimethylamino)-N-[2-(2-hydroxyethoxy)ethyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-18(2)15-7-3-6-14-13(15)5-4-8-16(14)23(20,21)17-9-11-22-12-10-19/h3-8,17,19H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLARTQRXSPPVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dansyl 2-(2-aminoethoxy)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dansyl 2-(2-aminoethoxy)ethanol
Reactant of Route 2
Reactant of Route 2
Dansyl 2-(2-aminoethoxy)ethanol
Reactant of Route 3
Reactant of Route 3
Dansyl 2-(2-aminoethoxy)ethanol
Reactant of Route 4
Reactant of Route 4
Dansyl 2-(2-aminoethoxy)ethanol
Reactant of Route 5
Reactant of Route 5
Dansyl 2-(2-aminoethoxy)ethanol
Reactant of Route 6
Reactant of Route 6
Dansyl 2-(2-aminoethoxy)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.